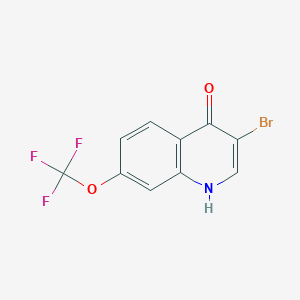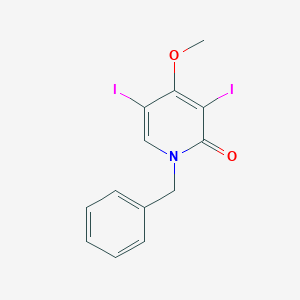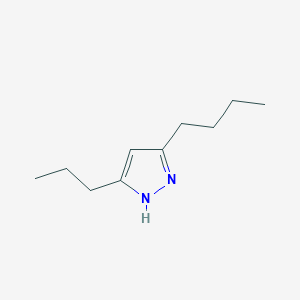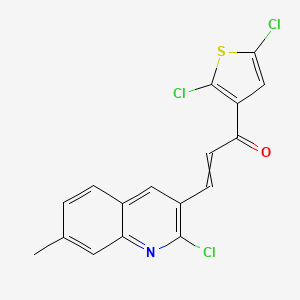![molecular formula C9H13N3O2 B12632338 N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide CAS No. 919997-08-3](/img/structure/B12632338.png)
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide is a compound that belongs to the class of organic compounds known as amides. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an amide functional group. The presence of the hydroxy group and the beta-alaninamide moiety makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to reductive amination with beta-alanine to yield the desired compound. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, the use of magnesium oxide nanoparticles as a catalyst has been reported to improve the yield and selectivity of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the position of the nitrogen atom in the pyridine ring.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have a similar structure but include a pyrimidine ring, which adds to their complexity and potential biological activity.
Uniqueness
N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide is unique due to the presence of the hydroxy group and the beta-alaninamide moiety, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with specific molecular targets makes it a valuable compound for various applications .
Propiedades
Número CAS |
919997-08-3 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
N-hydroxy-3-(pyridin-3-ylmethylamino)propanamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-14)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
Clave InChI |
ARMKGVXFPPWKON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)






![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)


